Oligoadenylate Chain Length Comparison: 2-Methylimidazolide vs. Triazolide and Benzimidazolide Activating Groups
Under uranyl(VI)-ion catalysis, the azole activating group exerts a profound influence on the maximum chain length of synthesized oligoadenylates. Adenosine-5′-phosphorimidazolides (including 2-methylimidazolide) yield the longest chains, while phosphortriazolides produce only short-chain oligomers due to heightened susceptibility to hydrolysis. Benzimidazolides exhibit retarded polymerization [1].
| Evidence Dimension | Maximum oligoadenylate chain length (mer) |
|---|---|
| Target Compound Data | Hexadecamer (16-mer) |
| Comparator Or Baseline | 1,2,4-Triazolide: short-chained oligomers only; Benzimidazolide: polymerization retarded |
| Quantified Difference | Imidazolides (class) yield oligomers up to 16-mer; triazolides yield only short chains; benzimidazolides exhibit retarded reaction. |
| Conditions | Neutral aqueous solution, uranyl(VI) ion catalyst, polymerization of adenosine-5'-phosphorazolides |
Why This Matters
Procurement of the correct azole-activated monomer is critical, as substituting a triazolide or benzimidazolide for the 2-methylimidazolide will result in drastically reduced oligomer chain length and yield, compromising studies requiring long RNA polymers.
- [1] Sawai, H., Shibusawa, T., & Kuroda, K. (1990). Effect of Azoles as a Nucleotide Activating Group on Uranyl(VI)-Ion Catalyzed Synthesis of Oligoadenylate in Aqueous Solution. Bulletin of the Chemical Society of Japan, 63(6), 1776-1780. View Source
